![molecular formula C4HBrN2S B580486 4-Bromothiazole-2-carbonitrile CAS No. 1017781-52-0](/img/structure/B580486.png)
4-Bromothiazole-2-carbonitrile
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Overview
Description
4-Bromothiazole-2-carbonitrile is a chemical compound with the CAS Number: 1017781-52-0. It has a molecular weight of 189.04 and its IUPAC name is 4-bromo-1,3-thiazole-2-carbonitrile . It is stored under an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of bromothiazoles, including 4-Bromothiazole-2-carbonitrile, has been optimized and updated. The majority of these compounds are produced via sequential bromination and debromination steps .Molecular Structure Analysis
The InChI code for 4-Bromothiazole-2-carbonitrile is 1S/C4HBrN2S/c5-3-2-8-4 (1-6)7-3/h2H . The molecular formula is C4HBrN2S .Chemical Reactions Analysis
The synthesis of bromothiazoles involves sequential bromination and debromination steps . More specific reactions involving 4-Bromothiazole-2-carbonitrile are not available in the search results.Physical And Chemical Properties Analysis
4-Bromothiazole-2-carbonitrile is a solid compound . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Pharmaceutical Applications
4-Bromothiazole-2-carbonitrile: is a versatile compound in pharmaceutical research due to its thiazole core, a common motif in many drugs. It has been explored for its potential in creating new therapeutic agents with activities such as antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective .
Agrochemical Development
Thiazole derivatives, including 4-Bromothiazole-2-carbonitrile , are investigated for their use in agrochemicals. They can serve as building blocks for compounds with potential applications in plant protection and pest control, offering a new avenue for sustainable agriculture .
Material Science
In material science, 4-Bromothiazole-2-carbonitrile can be utilized in the synthesis of novel materials. Its incorporation into polymers and coatings could lead to materials with improved properties like thermal stability, resistance to degradation, or unique optical characteristics .
Photographic Sensitizers
The thiazole ring in 4-Bromothiazole-2-carbonitrile makes it a candidate for use in photographic sensitizers. These compounds can be tailored to absorb specific wavelengths of light, which is crucial in the development of high-quality photographic materials .
Liquid Crystal Technology
Thiazole derivatives are known to play a role in the development of liquid crystals4-Bromothiazole-2-carbonitrile could be used to synthesize new liquid crystal compounds with potential applications in displays and advanced optical devices .
Chemical Synthesis
As a building block in chemical synthesis, 4-Bromothiazole-2-carbonitrile is valuable for constructing complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be used in various synthetic applications .
Catalysis
In catalysis, 4-Bromothiazole-2-carbonitrile may be used to develop new catalysts or enhance existing ones. Catalysts derived from thiazole compounds can facilitate a wide range of chemical reactions, potentially increasing efficiency and selectivity .
Sensor Development
The unique properties of thiazole compounds make 4-Bromothiazole-2-carbonitrile a potential component in sensor technology. Sensors incorporating this compound could be designed to detect specific chemicals or environmental conditions with high sensitivity .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which 4-bromothiazole-2-carbonitrile is a part of, have been used in the development of anticancer drugs . These compounds have shown inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can inhibit multiple enzyme targets such as egfr/vgfer kinase , which are critical in the proliferation of cancer cells.
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.01 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 1.67 (iLOGP) to 2.82 (SILICOS-IT) . These properties suggest that the compound has good bioavailability.
Result of Action
It’s known that 2-aminothiazole derivatives can cause inhibition of tubulin polymerization , which is critical for cell division and could lead to the death of cancer cells.
Action Environment
Safety data suggests that the compound should be handled with care, avoiding inhalation, ingestion, and skin contact . It should be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
4-bromo-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-8-4(1-6)7-3/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYKPCQOWNXQCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiazole-2-carbonitrile | |
CAS RN |
1017781-52-0 |
Source
|
Record name | 4-bromo-1,3-thiazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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